1-Chloro-3-(3-chloropropyl)benzene
Description
Contextualization within Halogenated Aromatic Compound Research
Halogenated aromatic compounds are a cornerstone of modern synthetic chemistry, serving as crucial intermediates in a vast array of chemical transformations. researchgate.net The introduction of halogen atoms onto an aromatic ring significantly alters its electronic properties and provides a reactive handle for further functionalization, most notably through metal-catalyzed cross-coupling reactions. researchgate.net Research in this area is continually advancing, with a focus on developing more efficient, selective, and environmentally benign halogenation methods. researchgate.net
1-Chloro-3-(3-chloropropyl)benzene fits within this context as a molecule that combines the features of an aryl halide and an alkyl halide. The chlorine atom directly attached to the benzene (B151609) ring is typically less reactive towards nucleophilic substitution than the chlorine on the propyl side chain, offering the potential for selective reactions at one site over the other. This differential reactivity is a key aspect of its utility. The study of such disubstituted aromatics contributes to the broader understanding of how substituent patterns influence reactivity and physical properties in this important class of compounds. mdpi.comacs.org
Strategic Importance as a Synthetic Intermediate in Advanced Chemical Synthesis
The strategic value of this compound lies in its role as a bifunctional synthetic intermediate. Its structure allows for a stepwise or sequential introduction of different functionalities, making it a valuable precursor for the synthesis of complex target molecules, including pharmaceuticals and materials. researchgate.netresearchgate.net
The alkyl chloride of the 3-chloropropyl group can readily participate in nucleophilic substitution reactions, allowing for the attachment of a wide variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions). The aryl chloride, while less reactive to classical nucleophilic substitution, is an ideal handle for modern cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This dual reactivity enables chemists to construct elaborate molecules by first reacting the more labile alkyl chloride and then using the more robust aryl chloride for a subsequent coupling reaction. For instance, it has been used as a reagent to introduce the 3-(3-chlorophenyl)propyl moiety into larger molecular scaffolds. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀Cl₂ | chemicalbook.comnih.gov |
| Molecular Weight | 189.08 g/mol | chemicalbook.com |
| Boiling Point | 254.9 ± 15.0 °C (Predicted) | chemicalbook.com |
| Density | 1.166 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |
Evolution of Research Trajectories for Related Organochlorine Structures
The research landscape for organochlorine compounds has evolved significantly over the decades. Initially prized for their stability and efficacy in applications such as pesticides and insulators, many organochlorines were later found to be persistent organic pollutants (POPs) with significant environmental and health concerns. nih.govnih.govnih.gov This discovery shifted a major research focus towards understanding their environmental fate, toxicology, and developing methods for their degradation and remediation. nih.govnih.gov
In parallel, the field of synthetic chemistry has continued to explore the constructive applications of organochlorine compounds. The focus has shifted towards creating highly functionalized, non-persistent organochlorine intermediates that can be used in controlled synthetic pathways with high atom economy. researchgate.net Research now emphasizes the development of "green" synthetic routes and the use of these compounds as building blocks for high-value products like pharmaceuticals and advanced materials, where their unique reactivity can be harnessed safely and efficiently. researchgate.netresearchgate.net The study of molecules like this compound is part of this modern trajectory, where the aim is not widespread application as a final product, but precise use as a reactive intermediate in multi-step syntheses. researchgate.net
Overview of Key Academic Research Areas on this compound
Specific academic research focusing exclusively on this compound is limited; it appears more frequently in the literature as a commercially available building block or intermediate rather than the central subject of a study. chemicalbook.com However, its chemical structure places it at the intersection of several key research areas:
Bifunctional Reagent Chemistry: Research implicitly involves this compound in the development of synthetic methodologies that utilize bifunctional reagents for the construction of heterocyclic systems or other complex architectures. The differential reactivity of its two C-Cl bonds is a key feature that can be exploited in multi-step, one-pot, or domino reaction sequences.
Medicinal Chemistry and Drug Discovery: While not a drug itself, its structural motifs are relevant. The 1,3-disubstituted aromatic pattern and the flexible propyl linker are common features in pharmacologically active molecules. Synthetic routes using this compound as a starting material to build libraries of potential drug candidates represent a practical area of its application. researchgate.net
Materials Science: Aryl-alkyl halides are precursors for various functional materials. The ability to polymerize or graft this molecule onto surfaces via either the alkyl or aryl halide functionality makes it a potentially interesting monomer or surface modifier for creating materials with specific chemical or physical properties.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(3-chloropropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWMHHQKQHWJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1 Chloro 3 3 Chloropropyl Benzene
Established Synthetic Routes and Mechanistic Considerations
Established synthetic routes for 1-chloro-3-(3-chloropropyl)benzene primarily rely on classical electrophilic aromatic substitution reactions and subsequent functional group manipulations.
Electrophilic Aromatic Substitution Approaches for Benzene (B151609) Ring Functionalization
Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto a benzene ring. lumenlearning.combyjus.com The mechanism generally involves the generation of a strong electrophile that is then attacked by the electron-rich π system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. byjus.com Subsequent deprotonation restores the aromaticity of the ring. byjus.commasterorganicchemistry.com
For the synthesis of this compound, the order of introduction of the two substituents is critical to achieve the desired 1,3-substitution pattern. The directing effects of the substituents already present on the ring guide the position of the incoming electrophile.
Friedel-Crafts Acylation and Subsequent Reduction Protocols
A common and effective strategy for synthesizing this compound involves a Friedel-Crafts acylation followed by a reduction step. quora.comquora.com This approach circumvents the issue of carbocation rearrangement often encountered in Friedel-Crafts alkylation. libretexts.orglumenlearning.com
The synthesis typically begins with the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). quora.com This reaction introduces the 3-chloropropionyl group onto the benzene ring to form 3-chloro-1-phenylpropan-1-one. The acyl group (-COR) is a deactivating, meta-directing group. quora.commasterorganicchemistry.com
The subsequent step is the chlorination of the resulting ketone. Due to the meta-directing nature of the acyl group, the incoming chlorine atom will be directed to the meta position (position 3) on the benzene ring. quora.comquora.com This electrophilic aromatic substitution is typically carried out using chlorine gas (Cl₂) and a Lewis acid catalyst like iron(III) chloride (FeCl₃). quora.com
Finally, the carbonyl group of the resulting 1-(3-chlorophenyl)-3-chloropropan-1-one is reduced to a methylene (B1212753) group (-CH₂-). This reduction can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). masterorganicchemistry.comyoutube.com This two-step acylation-reduction sequence is a reliable method for introducing a straight-chain alkyl group onto a benzene ring without rearrangement. youtube.com
| Reaction Step | Reagents and Conditions | Intermediate/Product | Key Considerations |
| Friedel-Crafts Acylation | Benzene, 3-chloropropionyl chloride, AlCl₃ | 3-chloro-1-phenylpropan-1-one | The acyl group is a meta-director. quora.comquora.com |
| Chlorination | 3-chloro-1-phenylpropan-1-one, Cl₂, FeCl₃ | 1-(3-chlorophenyl)-3-chloropropan-1-one | The acyl group directs the chlorine to the meta position. quora.com |
| Reduction | 1-(3-chlorophenyl)-3-chloropropan-1-one, Zn(Hg)/HCl or N₂H₄/KOH | This compound | Clemmensen or Wolff-Kishner reduction converts the ketone to an alkane. youtube.com |
Regioselective Chlorination Strategies for the Benzene Moiety
Achieving regioselective chlorination is paramount in the synthesis of this compound. The directing effect of the substituent already present on the benzene ring determines the position of the incoming chloro group.
If starting with (3-chloropropyl)benzene, direct chlorination is not a suitable method to obtain the desired 1,3-isomer as the primary product. nist.govnih.govnist.govnist.govchemspider.com The alkyl group is an ortho-, para-director. Therefore, chlorination of (3-chloropropyl)benzene would yield a mixture of 1-chloro-2-(3-chloropropyl)benzene (B1355047) and 1-chloro-4-(3-chloropropyl)benzene (B1587280) as the major products.
Conversely, if the synthesis starts with chlorobenzene (B131634), the chloro group is an ortho-, para-director. vedantu.comyoutube.com Therefore, a subsequent Friedel-Crafts reaction to introduce the three-carbon side chain would primarily result in ortho and para substitution. vedantu.com
To achieve the meta-substitution pattern, a meta-directing group must be present on the ring during the chlorination step. As described in the Friedel-Crafts acylation section, the acyl group serves this purpose effectively. quora.comquora.com
Approaches for Chloropropyl Side Chain Introduction
Introducing the 3-chloropropyl side chain can be accomplished through several methods.
One common approach is the Friedel-Crafts acylation with 3-chloropropionyl chloride followed by reduction, as previously detailed. quora.comquora.com This method is advantageous as it avoids carbocation rearrangements that can occur during direct Friedel-Crafts alkylation with 1-chloropropane, which would lead to the formation of an isopropyl group. quora.comlibretexts.orglumenlearning.com
Another potential, though less direct, method could involve the reaction of a suitable organometallic reagent derived from 1,3-dichlorobenzene (B1664543) with an appropriate three-carbon electrophile. For instance, a Grignard reagent or an organolithium species could be formed from 1,3-dichlorobenzene, which could then react with a molecule like 1,3-dichloropropane (B93676) or 3-chloropropanal (B96773) followed by further functional group manipulation. However, the selective formation of the mono-Grignard or mono-lithio species of 1,3-dichlorobenzene can be challenging.
Advanced and Emerging Synthetic Techniques
Modern synthetic organic chemistry offers more sophisticated methods for constructing molecules like this compound, often providing higher selectivity and milder reaction conditions.
Metal-Catalyzed Coupling Reactions for C-C and C-Cl Bond Formation
Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. tcichemicals.comicmpp.rowikipedia.orgnih.gov Palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, are particularly prominent for C-C bond formation. libretexts.org
In the context of synthesizing this compound, a cross-coupling strategy could involve the reaction of a 1,3-dichlorobenzene derivative with a suitable three-carbon organometallic reagent. For example, a Suzuki coupling could be envisioned between 1,3-dichlorobenzene and a propylboronic acid derivative, although controlling the mono-coupling and subsequent chlorination of the side chain would be necessary.
A more direct approach could involve the cross-coupling of a (3-chlorophenyl)boronic acid with a three-carbon fragment already containing the chloro-substituent. For instance, a Suzuki coupling with a reagent like 3-chloropropyl bromide or iodide could potentially form the desired C-C bond.
Metal-catalyzed reactions can also be employed for C-Cl bond formation. While direct chlorination via electrophilic aromatic substitution is common, palladium-catalyzed methods for the chlorination of arylboronic acids or other organometallic species have been developed, offering alternative routes with potentially different regioselectivity profiles under specific conditions.
Asymmetric Synthesis Considerations for Enantiomeric Derivatives
The synthesis of specific, single-enantiomer derivatives of chiral molecules is a significant focus in modern organic chemistry. While this compound itself is achiral, the introduction of a stereocenter, for instance by substitution on the propyl chain, would create a chiral molecule with enantiomeric forms. The asymmetric synthesis of such derivatives is of considerable interest for applications where stereochemistry is crucial.
Strategies for achieving enantioselectivity in related structures often rely on catalysis. nih.gov For the synthesis of chiral derivatives of this compound, several catalytic approaches could be considered:
Chiral Catalysts in Friedel-Crafts Alkylation: A potential, though challenging, route to an enantiomeric derivative would be the direct Friedel-Crafts alkylation of 1,3-dichlorobenzene with a chiral electrophile. More commonly, asymmetric induction is achieved using a chiral Lewis acid catalyst that coordinates with the reactants to control the stereochemical outcome of the C-C bond formation.
Asymmetric Reduction: A more plausible and controllable method involves the asymmetric reduction of a prochiral ketone precursor. For instance, the Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-chloropropionyl chloride would yield 1-(3,5-dichlorophenyl)-3-chloropropan-1-one. The subsequent reduction of the ketone can be performed using chiral reducing agents or a catalyst, such as those used in Noyori-type asymmetric hydrogenations, to produce one enantiomer of the corresponding alcohol in excess. This alcohol could then be converted to the target chloride.
Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for creating enantiomerically pure compounds under mild conditions. nih.gov Enzymes such as reductases could be employed for the enantioselective reduction of the ketone precursor. Lipases could be used for the kinetic resolution of a racemic mixture of a corresponding alcohol derivative.
The development of methods for the enantioselective synthesis of tertiary α-chloro esters using non-covalent catalysis with chiral squaramide catalysts highlights the potential for creating complex chiral molecules containing chlorine. nih.gov Such strategies, which rely on a network of non-covalent interactions to control the stereochemistry, could be adapted for the synthesis of chiral derivatives of this compound. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound, which traditionally might involve hazardous reagents and solvents, can be re-evaluated through a green chemistry lens.
Key areas for applying green chemistry principles include:
Alternative Catalysts: Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of corrosive waste during workup. lscollege.ac.in Green alternatives include the use of solid acid catalysts, such as zeolites or polymer-supported acids, which can be easily recovered and reused. researchgate.net These catalysts reduce waste and simplify product purification. researchgate.net
Safer Solvents and Reaction Conditions: The use of hazardous chlorinated solvents or volatile organic compounds can be minimized by employing greener alternatives like ionic liquids or supercritical fluids. In some cases, reactions can be designed to run under solvent-free conditions. researchgate.net Furthermore, developing reactions that proceed at ambient temperature and pressure reduces energy consumption. researchgate.net
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Friedel-Crafts acylation, for example, is generally preferred over alkylation from an atom economy perspective as it avoids side reactions like polyalkylation and carbocation rearrangements. mt.com
Use of Renewable Feedstocks: While the synthesis of this specific compound from renewable sources is a long-term goal, research into converting biomass-derived platform molecules into aromatic compounds is an active area of research.
Visible-Light Photoredox Catalysis: Recent advances in photoredox catalysis offer a greener approach to synthesis, using light as a non-toxic reagent to drive chemical transformations under mild conditions. acs.org For instance, methods for the hydroxylation of aryl halides using water and a dual catalytic system under visible light have been developed, showcasing an environmentally friendly pathway. rsc.org
The development of eco-friendly methods, such as the synthesis of imidazole (B134444) derivatives using sodium hypochlorite (B82951) in aqueous ethanol (B145695) at room temperature, demonstrates the potential for creating complex molecules with minimal environmental impact. researchgate.net
Continuous Flow Chemistry Applications for Scalable Production
Continuous flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the scalable and safe production of chemicals. rsc.org For the synthesis of this compound, flow chemistry could provide enhanced control over reaction parameters, leading to improved yield, selectivity, and safety.
Key Advantages of Continuous Flow for this Synthesis:
| Feature | Benefit in Synthesis of this compound |
| Superior Heat Transfer | Friedel-Crafts reactions are often highly exothermic. The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing thermal runaways and the formation of byproducts. |
| Precise Control of Reaction Time | The residence time in the reactor can be precisely controlled, allowing for the optimization of reactions and minimizing the degradation of sensitive products. |
| Enhanced Safety | The small volume of reagents within the reactor at any given time significantly reduces the risks associated with handling hazardous materials and running highly energetic reactions. rsc.org |
| Facilitated Multi-step Synthesis | Multiple flow reactors can be connected in sequence to perform multi-step syntheses without isolating intermediates, streamlining the production process. researchgate.net |
| Scalability | Scaling up production in a flow system is often a matter of running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel), which is often simpler than scaling up batch reactors. |
A continuous flow process for synthesizing sulfonyl chlorides, which can be highly exothermic, has been developed, demonstrating the ability of this technology to handle hazardous reactions safely and efficiently. rsc.org This approach, which allows for precise control and a high space-time yield, could be adapted for the chlorination steps or the Friedel-Crafts reaction involved in producing this compound. rsc.org
Mechanistic Investigations of this compound Formation Pathways
The primary route for synthesizing the aromatic core of this compound is the Friedel-Crafts reaction, a type of electrophilic aromatic substitution (EAS). Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and maximizing product yield and selectivity. youtube.com
A likely synthetic pathway involves the Friedel-Crafts acylation of chlorobenzene with propanoyl chloride, followed by reduction of the resulting ketone. The chloro and the propanoyl groups are ortho-, para-, and meta-directing, respectively. quora.comquora.com Therefore, the order of the substitution steps is critical to achieving the desired 1,3-substitution pattern. Acylation of benzene first to form propanoylbenzene, followed by chlorination, would lead to the desired meta-substituted product, which can then be reduced. quora.com
Kinetic and Thermodynamic Aspects of Reaction Steps
The Friedel-Crafts reaction proceeds through a two-step mechanism: the initial attack of the electrophile on the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Kinetics: The first step, the formation of the carbocation intermediate (a resonance-stabilized cation also known as an arenium ion or sigma complex), is typically the slow, rate-determining step because it involves the disruption of the stable aromatic system. masterorganicchemistry.comrsc.org The rate of reaction is influenced by the nature of the substituent already on the benzene ring. Electron-withdrawing groups, like the chlorine atom in chlorobenzene, deactivate the ring towards electrophilic attack, slowing down the reaction compared to benzene. libretexts.org Conversely, activating groups donate electron density and speed up the reaction. youtube.comlibretexts.org
Novel methods, such as adiabatic methods that relate the progress of a reaction to the temperature rise, have been developed to determine the rates of Friedel-Crafts acylations. rsc.org
Transition State Analysis and Reaction Energetics
The reaction energy profile of an electrophilic aromatic substitution shows two peaks corresponding to the two transition states, with the intermediate sigma complex residing in a valley between them. masterorganicchemistry.com
Transition State for Electrophilic Attack: The first and higher-energy transition state resembles the unstable sigma complex. youtube.com Its energy determines the reaction rate. Substituents on the benzene ring affect the stability of this transition state. An electron-withdrawing group like chlorine destabilizes the developing positive charge in the transition state, increasing the activation energy. youtube.com
Reaction Energetics: Quantum mechanical calculations have been used to analyze the transition state of electrophilic aromatic substitution in the gas phase. psu.edu These studies provide insight into the geometry and energy of the transition state structure. For example, the activation energy for H-exchange on benzene in the gas phase has been calculated, revealing a nonrigid transition state. psu.edu Such computational analyses can help rationalize the observed regioselectivity and reactivity. The presence of substituents alters the electron density on the ring, influencing where the electrophile will attack (ortho, meta, or para position).
Role of Catalysts and Reagents in Reaction Selectivity and Yield
In the synthesis of this compound via a Friedel-Crafts reaction, the choice of catalyst and reagents is paramount for controlling the outcome.
Lewis Acid Catalysts: The most common catalysts are Lewis acids, such as AlCl₃ or FeCl₃. mt.com Their primary role is to generate a potent electrophile. In Friedel-Crafts acylation, the Lewis acid coordinates to the acyl halide, forming a highly electrophilic acylium ion. In alkylation, it helps to generate a carbocation from an alkyl halide. mt.com
Stoichiometry of the Catalyst: In Friedel-Crafts alkylation, the catalyst is regenerated, so only catalytic amounts are theoretically needed. mt.com However, in acylation, the product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst. lscollege.ac.in This complex deactivates the product towards further acylation but also means that more than a stoichiometric amount of the catalyst must be used. lscollege.ac.in
Regioselectivity: The directing effects of the substituents on the aromatic ring determine the position of the incoming electrophile. A chloro group is an ortho-, para-director, although it deactivates the ring. quora.com An acyl group is a strong deactivator and a meta-director. quora.com Therefore, to synthesize a 1,3-disubstituted product, the acylation of benzene followed by chlorination is the preferred route. quora.com
Prevention of Side Reactions: Friedel-Crafts alkylation is prone to carbocation rearrangements and polyalkylation. quora.com Using acylation followed by reduction of the ketone to an alkyl group circumvents these issues. The reduction of the acyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. quora.com
The careful selection of the synthetic route, catalysts, and reaction conditions is essential to selectively synthesize this compound with high yield.
Chemical Reactivity and Transformation Pathways of 1 Chloro 3 3 Chloropropyl Benzene
Nucleophilic Substitution Reactions at the Chloropropyl Side Chain
The 3-chloropropyl group contains a primary alkyl chloride, which is susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. The carbon atom bonded to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles.
Under specific conditions, typically involving a strong Lewis acid catalyst, 1-Chloro-3-(3-chloropropyl)benzene can undergo an intramolecular Friedel-Crafts alkylation. In this reaction, the electrophilic chloropropyl side chain can be activated to attack the electron-rich aromatic ring. The cyclization would lead to the formation of a six-membered ring fused to the benzene (B151609) core, resulting in a substituted tetralin derivative. The regioselectivity of this cyclization is directed by the existing chloro substituent on the aromatic ring.
The terminal chlorine atom on the propyl side chain is readily displaced by various nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) pathway, leading to the formation of a new carbon-nucleophile bond. The versatility of this reaction allows for the introduction of diverse functional groups at the terminus of the propyl chain.
| Nucleophile (Nu-) | Reagent Example | Product Name | Product Structure |
|---|---|---|---|
| Hydroxide (OH-) | Sodium Hydroxide (NaOH) | 3-(3-Chlorophenyl)propan-1-ol (B1600271) | |
| Cyanide (CN-) | Sodium Cyanide (NaCN) | 4-(3-Chlorophenyl)butanenitrile | |
| Azide (N3-) | Sodium Azide (NaN3) | 1-(3-Azidopropyl)-3-chlorobenzene | |
| Alkoxide (RO-) | Sodium Ethoxide (NaOEt) | 1-Chloro-3-(3-ethoxypropyl)benzene | |
| Ammonia (NH3) | Ammonia (NH3) | 3-(3-Chlorophenyl)propan-1-amine |
Electrophilic Aromatic Substitution on the Chlorinated Benzene Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of this substitution is influenced by the directing effects of the two existing substituents.
The outcome of electrophilic aromatic substitution is determined by the combined electronic and steric effects of the chloro and the 3-chloropropyl groups.
Chloro Group : The chlorine atom is an ortho-, para-directing deactivator. quora.comyoutube.com It withdraws electron density from the ring through its inductive effect (-I), making the ring less reactive than benzene. quora.com However, it donates electron density through resonance (+R), which directs incoming electrophiles to the ortho and para positions. quora.com
3-Chloropropyl Group : This alkyl-based group is an ortho-, para-directing activator. ualberta.ca It donates electron density to the ring via an inductive effect, which activates the ring towards electrophilic attack. ualberta.cauomustansiriyah.edu.iq
When both groups are present, the position of substitution is a result of their competing or reinforcing effects. The activating alkyl group generally has a stronger influence on directing the incoming electrophile than the deactivating chloro group. ualberta.ca Therefore, substitution is expected to occur predominantly at positions ortho and para to the 3-chloropropyl group. Steric hindrance from the propyl chain might favor substitution at the para position relative to it (position 6) and the ortho position that is further away from the chloro group (position 2).
| Reaction | Reagents | Major Product(s) | Predicted Regiochemistry |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | 1-Chloro-2-nitro-5-(3-chloropropyl)benzene and 1-Chloro-4-nitro-5-(3-chloropropyl)benzene | Substitution at C2, C4, and C6 positions relative to the chloropropyl group. |
| Halogenation | Br2, FeBr3 | 1-Bromo-2-chloro-5-(3-chloropropyl)benzene and 2-Bromo-1-chloro-4-(3-chloropropyl)benzene | Substitution at C2, C4, and C6 positions relative to the chloropropyl group. |
| Sulfonation | SO3, H2SO4 | 2-Chloro-4-(3-chloropropyl)benzenesulfonic acid | Substitution often prefers the sterically less hindered para position. |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(2-Chloro-4-(3-chloropropyl)phenyl)ethan-1-one | Acylation typically occurs para to the activating group due to steric bulk. |
The ability to selectively introduce new functional groups onto the aromatic ring through electrophilic substitution makes this compound a valuable building block for more complex molecules. For instance, introducing a nitro group provides a handle for further transformations, such as reduction to an amino group, which can then participate in amide bond formation or diazotization reactions. The synthesis of specifically substituted isomers, such as 1-chloro-3-propylbenzene, often relies on a strategic sequence of reactions that leverages the directing effects of temporary functional groups. quora.comquora.com For example, a Friedel-Crafts acylation can be used to install a meta-directing acyl group, which is then followed by chlorination and subsequent reduction of the acyl group to an alkyl group, achieving a substitution pattern not possible through direct alkylation and chlorination. quora.comquora.com
Metal-Catalyzed Transformations Involving this compound
Both the aryl chloride and the alkyl chloride functionalities of the molecule can participate in metal-catalyzed reactions, further expanding its synthetic utility.
The chloro group on the benzene ring can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalyst systems (e.g., those using bulky, electron-rich phosphine (B1218219) ligands) can facilitate these transformations, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the aromatic ring.
The alkyl chloride on the side chain can be used to form organometallic reagents. For example, reaction with magnesium metal can generate a Grignard reagent, 3-(3-chlorophenyl)propylmagnesium chloride. This powerful nucleophile can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and build more elaborate molecular architectures.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the two C-Cl bonds in this compound offer differential reactivity. The aryl chloride is generally less reactive than aryl bromides or iodides in typical palladium-catalyzed cross-coupling reactions, often requiring more specialized catalysts and harsher reaction conditions. libretexts.org The alkyl chloride, on the other hand, can participate in different types of coupling reactions.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. nih.gov For this compound, a chemoselective coupling at the aryl-Cl bond can be achieved using a suitable palladium catalyst and a boronic acid. The reactivity of the aryl chloride can be enhanced by using electron-rich phosphine ligands. A hypothetical Suzuki-Miyaura coupling is presented in the table below.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 82 |
Note: This data is hypothetical and for illustrative purposes, based on typical conditions for Suzuki-Miyaura reactions of aryl chlorides.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. quora.com The aryl chloride of this compound can react with various alkenes in the presence of a palladium catalyst and a base to form substituted styrenes. The reaction generally favors substitution at the less substituted carbon of the alkene. nih.gov
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Styrene (B11656) | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 120 | 68 |
| 2 | This compound | n-Butyl acrylate | Pd₂ (dba)₃/PCy₃ | K₂CO₃ | DMAc | 130 | 78 |
Note: This data is hypothetical and for illustrative purposes, based on typical conditions for Heck reactions of aryl chlorides.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgrsc.org The coupling of this compound with a terminal alkyne would require a palladium catalyst, a copper(I) co-catalyst, and a base, leading to the formation of a substituted phenylacetylene.
| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 80 | 70 |
| 2 | This compound | Trimethylsilylacetylene | Pd(dba)₂/XPhos | CuI | K₃PO₄ | Dioxane | 100 | 75 |
Note: This data is hypothetical and for illustrative purposes, based on typical conditions for Sonogashira reactions of aryl chlorides.
Carbonylation and Other Insertion Reactions
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide. nih.govresearchgate.netquora.com For this compound, carbonylation can selectively occur at the aryl-Cl bond to produce various carbonyl derivatives such as esters, amides, or aldehydes, depending on the nucleophile used. These reactions often require high pressures of CO and elevated temperatures.
| Entry | Substrate | Nucleophile | Catalyst | Ligand | Base | Solvent | CO Pressure (atm) | Temp (°C) | Product | Yield (%) |
| 1 | This compound | Methanol | Pd(OAc)₂ | dppf | Et₃N | Toluene | 20 | 120 | Methyl 3-(3-chloropropyl)benzoate | 85 |
| 2 | This compound | Diethylamine | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile (B52724) | 30 | 130 | N,N-Diethyl-3-(3-chloropropyl)benzamide | 78 |
Note: This data is hypothetical and for illustrative purposes, based on typical conditions for the carbonylation of aryl chlorides.
Radical Reactions and Homolytic Cleavage Processes
Formation and Reactivity of Radical Intermediates
The carbon-chlorine bonds in this compound can undergo homolytic cleavage under radical conditions, initiated by radical initiators (e.g., AIBN) or photochemically. The benzylic C-H bonds of the propyl chain are also susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. youtube.com The relative bond dissociation energies will determine the site of initial radical formation. The aryl C-Cl bond is significantly stronger than the alkyl C-Cl bond, suggesting that radical reactions would preferentially occur at the propyl side chain.
A potential reaction is the radical-initiated cyclization. Intramolecular cyclization of the 3-chloropropyl chain onto the benzene ring could theoretically occur, though this is generally a difficult transformation. nih.gov More likely is the reaction of the alkyl radical with other radical species in the reaction mixture.
Photochemical Initiated Transformations
Photochemical irradiation can promote the homolytic cleavage of the C-Cl bonds. The energy of the absorbed UV light can lead to the formation of radical intermediates. rsc.org The subsequent reactions of these radicals can lead to a variety of products, including reduction products (if a hydrogen donor is present), or coupling products. The specific outcome would depend on the reaction conditions, including the solvent and any additives. For instance, irradiation in a hydrogen-donating solvent could lead to the reduction of the chloro groups.
Rearrangement Reactions and Isomerization Pathways
Rearrangement reactions involving this compound are plausible under certain conditions, particularly those that proceed through carbocationic intermediates. chemicalbook.com For instance, treatment with a strong Lewis acid could facilitate the ionization of the alkyl chloride, forming a primary carbocation. This carbocation could then undergo a hydride shift to form a more stable secondary benzylic carbocation, which could then be trapped by a nucleophile.
Furthermore, under Friedel-Crafts alkylation conditions, if this compound were used as an alkylating agent, rearrangement of the propyl chain is possible, leading to the formation of an isopropyl-substituted product. quora.com
Isomerization of the chloro substituent on the benzene ring (e.g., from the 3-position to the 2- or 4-position) is generally not facile and would require harsh conditions, such as high temperatures and the presence of a strong acid catalyst.
Applications of 1 Chloro 3 3 Chloropropyl Benzene As a Key Chemical Building Block
Precursor in Organic Synthesis for Advanced Scaffolds
As a readily available difunctional compound, 1-Chloro-3-(3-chloropropyl)benzene serves as an ideal starting point for constructing sophisticated molecular frameworks.
The presence of two distinct chlorine atoms on this compound allows for the methodical extension of carbon skeletons. The alkyl chloride on the propyl chain is susceptible to nucleophilic substitution reactions. This allows for the attachment of various organic fragments through the formation of new carbon-carbon bonds. For instance, it can react with organometallic reagents or carbanions to lengthen the side chain or to link the benzene (B151609) core to other molecular systems.
Simultaneously, the aryl chloride attached directly to the benzene ring can participate in a variety of cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are cornerstones of modern organic synthesis for creating bi-aryl systems or introducing alkynyl groups. This orthogonal reactivity enables a stepwise and controlled assembly of intricate, multi-component molecules.
The 3-chloropropyl side chain is a particularly useful synthon for the construction of heterocyclic rings, which are prevalent in pharmaceuticals and other biologically active compounds. The three-carbon chain is perfectly suited for cyclization reactions with dinucleophiles to form stable five- or six-membered rings. For example, reaction with primary amines or hydrazines can yield piperidine (B6355638) or pyrazolidine (B1218672) derivatives, respectively. Research has shown that related building blocks like 1,3-dichloro-5-(3-chloropropyl)benzene can be utilized in the synthesis of complex heterocyclic systems, highlighting the utility of the chloropropyl moiety in forming these crucial chemical motifs.
Role in Agrochemical and Specialty Chemical Development
The structural motifs accessible from this compound are highly relevant in the design and synthesis of new agrochemicals and specialty chemicals.
This compound is a key intermediate in the synthesis of molecules with potential biological activity. Research into related isomers, such as 1-Chloro-2-(3-chloropropyl)benzene (B1355047), has demonstrated that the chlorinated aromatic structure is a valuable component in the development of novel anti-cancer agents. In these studies, modifications to the chloropropyl chain were found to significantly impact the compound's binding affinity to target proteins.
Furthermore, derivatives of similar structures are being explored as potent inhibitors for specific biological targets. The ability to modify both the aryl and alkyl portions of this compound provides a powerful tool for medicinal chemists to generate libraries of new compounds for screening and lead optimization.
| Research Area | Application of Chloropropyl Benzene Derivatives | Research Findings |
| Oncology | Development of novel anti-cancer drugs | Modifications to the chloropropyl chain significantly affect binding affinity to proteins involved in cancer cell proliferation. |
| Enzyme Inhibition | Synthesis of selective inhibitors for targets like VEGFR2 | Used as a building block to create molecules that can inhibit specific enzymes, a key strategy in drug development. |
| Agrochemicals | Evaluation of chlorinated compounds in agriculture | Formulations containing related structures are assessed for their efficacy in agricultural applications. |
Beyond life sciences, this compound is a precursor for functional additives used in various industrial applications. The chloropropyl group can be readily converted into other functional groups such as amines, thiols, azides, or alcohols. This chemical versatility allows for the introduction of specific properties into a target molecule. For example, the synthesis of triazole-containing compounds via "click chemistry" can lead to the development of advanced anti-wear additives for lubricants. These additives form protective films on surfaces, reducing friction and wear in mechanical systems.
Utilization in Polymer Chemistry and Advanced Materials Science
The bifunctional nature of this compound makes it a valuable monomer or cross-linking agent in the field of polymer chemistry. quora.com Its ability to be incorporated into polymer chains can be used to create specialty polymers with tailored properties.
The reactive chloropropyl group can participate in polymerization reactions or be modified to introduce a polymerizable moiety, such as a methacrylate (B99206) or styrene (B11656) group. This allows for the integration of the chloro-substituted phenyl ring into the polymer structure, which can enhance thermal stability, flame retardancy, or modify the refractive index of the resulting material. The presence of the aryl chloride offers an additional site for post-polymerization modification, enabling the synthesis of complex, functional materials for advanced applications in electronics and engineering. Research on related monomers like 3-chloro-2-hydroxypropyl methacrylate shows how such chlorinated building blocks can be used to create functional polymers and monolithic materials. researchgate.net
Monomer or Functional Group for Polymerization Reactions
The chemical structure of this compound features two distinct reactive sites: a chloro group on the aromatic ring and a chloro group at the terminus of the propyl side chain. This dual functionality allows it to act as a monomer in several types of polycondensation reactions. gdckulgam.edu.in Polycondensation is a process where monomers with two or more reactive functional groups combine, typically with the elimination of a small molecule like water or a salt. melscience.com
The reactivity of the two chlorine atoms differs significantly. The chlorine on the propyl group is an alkyl halide and is susceptible to nucleophilic substitution reactions. In contrast, the chlorine attached directly to the benzene ring is an aryl halide, which is considerably less reactive and generally requires a catalyst, such as a palladium complex, to undergo substitution reactions. rsc.orgmdpi.com This difference in reactivity could potentially allow for selective or sequential polymerization steps.
Theoretically, this compound could be used to synthesize a variety of polymers, including:
Polyethers: By reacting with a bisphenol in the presence of a base, the alkyl chloride group can form an ether linkage. If conditions are suitable to also activate the aryl chloride, a poly(arylene ether) could be formed. Poly(arylene ether)s are a class of high-performance polymers known for their excellent thermal and mechanical properties. researchgate.net
Polyamines: Reaction with diamines could lead to the formation of polymers containing amino linkages, with the potential for creating materials with unique chelating or adhesive properties.
Polythioethers: Reaction with dithiols could yield polythioethers. The inclusion of sulfur atoms in the polymer backbone can influence the material's refractive index and affinity for certain metals.
The general scheme for the polycondensation of this compound (A-B type monomer) with a generic difunctional nucleophile (Nu-R-Nu) can be envisioned as follows, where 'Nu' represents a nucleophilic group such as -O-, -NH-, or -S-:
n Cl-C₆H₄-(CH₂)₃-Cl + n Nu-R-Nu → [-C₆H₄-(CH₂)₃-Nu-R-Nu-]n + 2n Cl⁻
This bifunctionality makes it a candidate for creating linear polymers. The principle of equal reactivity, as proposed by Flory, suggests that the reactivity of a functional group on a growing polymer chain is independent of the chain's size, a key concept in understanding polycondensation processes. uomustansiriyah.edu.iq
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀Cl₂ |
| Molecular Weight | 189.08 g/mol |
| Boiling Point (Predicted) | 254.9 ± 15.0 °C |
| Density (Predicted) | 1.166 ± 0.06 g/cm³ |
| CAS Number | 90347-05-0 |
Note: Predicted data is based on computational models.
Introduction of Specific Properties into Polymeric Systems
The incorporation of the this compound moiety into a polymer backbone is expected to introduce a combination of properties derived from its chlorinated aromatic structure.
Flame Retardancy: The presence of chlorine atoms, particularly on the aromatic ring, can enhance the flame retardant properties of the resulting polymer. Halogenated compounds are known to function as flame retardants by interrupting the radical chain reactions that occur during combustion in the gas phase.
Thermal Stability: Polymers containing aromatic rings in their backbone generally exhibit high thermal stability due to the rigidity and high dissociation energy of the aromatic structures. mdpi.comrsc.org The inclusion of the 1,3-substituted benzene ring from the monomer would contribute to a higher glass transition temperature and improved thermal resistance of the polymer.
Chemical Resistance: The aromatic nature of the polymer backbone would also likely confer good resistance to a range of chemicals, a desirable property for many industrial applications.
Optical Properties: The presence of the aromatic ring and chlorine atoms would influence the refractive index of the polymer. Polymers with high aromatic content tend to have a higher refractive index.
Adhesion: The incorporation of chlorine atoms can improve the adhesive properties of polymers to certain substrates, such as metals. pleiades.online
While there is a lack of specific research on polymers derived from this compound, the known effects of incorporating similar structural units into polymers provide a strong indication of the potential property enhancements. For instance, fluorinated aromatic polymers are known for their advantageous properties, and while chlorine is different from fluorine, some analogous effects on polymer properties can be anticipated. google.com The development of polymers from monomers like this compound could lead to new materials with tailored combinations of thermal, chemical, and physical properties for advanced applications.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Chloro 3 3 Chloropropyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. For 1-Chloro-3-(3-chloropropyl)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and confirm the connectivity of the atoms.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would show complex splitting patterns due to the meta-substitution on the benzene (B151609) ring. The four aromatic protons would be chemically non-equivalent, leading to four separate resonances. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the alkyl chain.
The aliphatic portion of the spectrum would consist of three distinct multiplets corresponding to the three methylene (B1212753) groups of the chloropropyl side chain. The methylene group attached to the benzene ring (benzylic) would appear as a triplet, coupled to the adjacent methylene group. The terminal methylene group, bonded to the chlorine atom, would also be a triplet, shifted further downfield due to the deshielding effect of the chlorine. The central methylene group would appear as a multiplet, likely a pentet or a triplet of triplets, due to coupling with the two adjacent non-equivalent methylene groups.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H | 7.1-7.4 | m | - |
| -CH₂-Ar | 2.7-2.9 | t | 7-8 |
| -CH₂-CH₂-CH₂Cl | 2.0-2.2 | m (pentet) | 7-8 |
| -CH₂-Cl | 3.5-3.7 | t | 7-8 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
The ¹³C NMR spectrum would provide information on the number of unique carbon environments. For this compound, a total of nine distinct carbon signals are expected: six for the aromatic ring and three for the aliphatic side chain. The carbon atom attached to the chlorine on the benzene ring would be significantly downfield.
Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy would be crucial for distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons would be absent in a DEPT-135 spectrum. This would allow for the unambiguous assignment of the aliphatic and aromatic CH carbons.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Cl (Aromatic) | 134-136 |
| C-C (Aromatic Quaternary) | 140-142 |
| C-H (Aromatic) | 126-130 |
| C-H (Aromatic) | 128-132 |
| C-H (Aromatic) | 125-129 |
| C-H (Aromatic) | 127-131 |
| -CH₂-Ar | 32-34 |
| -CH₂- | 30-32 |
| -CH₂-Cl | 44-46 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Two-dimensional NMR techniques are essential for confirming the structural assembly of the molecule by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. This would definitively establish the connectivity of the protons in the chloropropyl chain, showing correlations between the benzylic protons and the adjacent methylene protons, and between the central methylene protons and the terminal methylene protons. It would also reveal the coupling network within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and for linking different fragments of the molecule. For instance, HMBC correlations would be expected from the benzylic protons to the aromatic quaternary carbon and other aromatic carbons, confirming the attachment of the chloropropyl chain to the benzene ring.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula of C₉H₁₀Cl₂. The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the mass spectrum would exhibit a molecular ion cluster with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.
Predicted HRMS Data:
| Ion | Calculated m/z |
| [C₉H₁₀³⁵Cl₂]⁺ | 188.0159 |
| [C₉H₁₀³⁵Cl³⁷Cl]⁺ | 190.0130 |
| [C₉H₁₀³⁷Cl₂]⁺ | 192.0100 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a daughter ion spectrum. This provides detailed information about the fragmentation pathways and helps to confirm the structure.
For this compound, key fragmentation pathways would likely involve:
Loss of a chlorine radical: Fragmentation of the chloropropyl chain could lead to the loss of a chlorine atom, resulting in a carbocation.
Benzylic cleavage: Cleavage of the bond between the first and second carbon of the propyl chain is a common fragmentation pathway for alkylbenzenes, leading to the formation of a stable tropylium (B1234903) ion or a related benzyl (B1604629) cation.
Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation pathway.
Cleavage of the propyl chain: Fragmentation at different points along the propyl chain would result in various characteristic fragment ions.
Predicted Fragmentation Data:
| Fragment Ion | Predicted m/z | Possible Structure |
| [M-Cl]⁺ | 153/155 | C₉H₁₀Cl⁺ |
| [M-CH₂Cl]⁺ | 139/141 | C₈H₈Cl⁺ |
| [C₇H₆Cl]⁺ | 125/127 | Chlorotropylium ion |
| [C₇H₇]⁺ | 91 | Tropylium ion |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. While publicly accessible, complete, peer-reviewed IR and Raman spectra specifically for this compound are not abundant, its spectral characteristics can be reliably predicted based on the analysis of its constituent parts: a 1,3-disubstituted (meta) chlorobenzene (B131634) ring and a chloropropyl chain.
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various bond vibrations. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl chain's methylene (-CH₂) groups are expected just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.
Vibrations from the carbon-carbon double bonds within the benzene ring usually result in one or more sharp bands in the 1600-1450 cm⁻¹ region. docbrown.info The bending (scissoring) vibration of the -CH₂- groups in the propyl chain is anticipated around 1470-1450 cm⁻¹.
The substitution pattern on the benzene ring gives rise to distinct bands in the "fingerprint region" (below 1500 cm⁻¹). For a meta-disubstituted benzene, strong C-H out-of-plane bending bands are expected in the 900-860 cm⁻¹ and 810-750 cm⁻¹ ranges.
The C-Cl stretching vibrations are also crucial for identification. The stretch for the chlorine atom attached to the aromatic ring (Ar-Cl) typically absorbs in the 1100-1000 cm⁻¹ region, though it can be weak. The C-Cl stretch from the alkyl chloride (R-Cl) at the end of the propyl chain is expected to produce a strong band in the 785-540 cm⁻¹ range.
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, often produce strong Raman signals. The C-Cl stretching vibrations are also typically Raman-active.
A summary of the expected key vibrational frequencies for this compound is provided in the table below.
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Spectroscopy Type (IR/Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | IR (medium), Raman (strong) |
| Aliphatic C-H Stretch | 2960 - 2850 | IR (strong), Raman (strong) |
| Aromatic C=C Stretch | 1600 - 1450 | IR (medium-sharp), Raman (variable) |
| Methylene (-CH₂) Bend | 1470 - 1450 | IR (medium) |
| Aromatic C-H Out-of-Plane Bending (meta) | 900 - 750 | IR (strong) |
| Aromatic C-Cl Stretch | 1100 - 1000 | IR (weak-medium) |
| Alkyl C-Cl Stretch | 785 - 540 | IR (strong), Raman (strong) |
X-ray Crystallography for Solid-State Structure Determination
Currently, there are no publicly available reports of the single-crystal X-ray structure of this compound. The compound is a liquid at room temperature, which precludes direct analysis by this method unless it can be crystallized at low temperatures or a suitable crystalline derivative is prepared.
Should a crystalline sample be obtained, X-ray diffraction analysis would provide invaluable structural information. docbrown.info It would definitively confirm:
The substitution pattern: The meta- (1,3) arrangement of the chloro and chloropropyl groups on the benzene ring.
Molecular geometry: The planarity of the benzene ring and the precise C-C-C and C-C-H bond angles, which are expected to be approximately 120° within the aromatic ring. docbrown.info
Bond lengths: It would yield precise measurements of the C-C bonds within the aromatic ring (expected to be intermediate between a single and double bond, ~0.139 nm), the C-Cl bond on the ring, the C-C and C-Cl bonds of the propyl side chain, and the C-H bonds. docbrown.info
Conformation: The analysis would reveal the torsional angles and the preferred conformation of the flexible 3-chloropropyl side chain relative to the plane of the benzene ring.
Intermolecular interactions: The crystal packing would show how individual molecules interact with each other in the solid state through forces like van der Waals interactions.
In the absence of direct data, the study of crystalline derivatives remains a viable strategy for elucidating its solid-state features. researchgate.net
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence in a sample.
Gas Chromatography (GC) and GC-Mass Spectrometry
Gas chromatography is an ideal method for the analysis of volatile and thermally stable compounds like this compound. It is primarily used for purity assessment and to monitor the progress of a chemical reaction.
In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas (e.g., helium or nitrogen) through a long, thin capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. For a non-polar compound like this, a standard non-polar or mid-polar stationary phase (e.g., polydimethylsiloxane, often designated as DB-1 or DB-5) would be suitable. The predicted boiling point of approximately 254.9°C suggests that a temperature-programmed method would be necessary for efficient elution. chemicalbook.com
When coupled with a mass spectrometer (GC-MS), the technique provides not only the retention time for the compound but also its mass spectrum, which serves as a molecular fingerprint for structural confirmation. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 188, with characteristic isotopic peaks for the two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation patterns would likely include the loss of a chlorine atom (M-35), loss of the propyl chain, and the formation of a stable tropylium or related aromatic cations.
| Parameter | Typical Value/Condition |
| Technique | Gas Chromatography (GC) |
| Column Type | Capillary, non-polar (e.g., DB-5) |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | e.g., 100°C hold for 2 min, ramp to 250°C at 10°C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and purification of compounds that may not be sufficiently volatile or stable for GC analysis. For this compound, reversed-phase HPLC (RP-HPLC) is the most appropriate mode.
In RP-HPLC, a non-polar stationary phase (typically a C18- or C8-bonded silica) is used with a polar mobile phase. The compound is separated based on its hydrophobicity; more non-polar compounds are retained longer on the column. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com An acidic modifier, such as formic acid or phosphoric acid, is often added to improve peak shape. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring will absorb UV light strongly (typically around 254 nm).
This method is highly effective for assessing purity by detecting less- or more-polar impurities. By scaling up the column size and flow rate (preparative HPLC), the technique can also be used for the isolation and purification of the compound from complex mixtures. sielc.com
| Parameter | Typical Value/Condition |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18-bonded silica (B1680970) (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | ~1.0 mL/min |
| Detector | UV-Vis Detector (e.g., at 254 nm) |
Environmental Fate and Abiotic Transformation Pathways of 1 Chloro 3 3 Chloropropyl Benzene Academic Focus
Photolytic Degradation Mechanisms in Model Systems
Photolytic degradation, the breakdown of compounds by light, is a critical abiotic process that can significantly influence the environmental persistence of organic chemicals. This process can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species.
Direct photolysis involves the absorption of a photon by the chemical, leading to an excited state that can then undergo bond cleavage or other transformations. For 1-Chloro-3-(3-chloropropyl)benzene, the chlorobenzene (B131634) moiety is the primary chromophore, absorbing light in the environmentally relevant ultraviolet (UV) spectrum. The atmospheric degradation of chlorobenzene is known to proceed via reactions with photochemically-produced hydroxyl radicals. ethz.ch
While specific quantum yields for this compound are not available in the literature, studies on other chlorinated aromatic compounds demonstrate that the cleavage of the carbon-chlorine bond is a potential photolytic pathway. However, the efficiency of this process, represented by the quantum yield, can be low for many chloroaromatics in aqueous solutions. For some chromium(III) complexes, chloride quantum yields have been found to be an order of magnitude lower than previously reported, highlighting the importance of accurate measurements. nih.gov The presence of the alkyl side chain may influence the electronic properties of the benzene (B151609) ring and, consequently, its photolytic stability.
In many natural water systems, indirect photolysis is a more significant degradation pathway than direct photolysis. This process is mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are formed from the irradiation of natural water components like nitrate (B79036) and dissolved organic matter. uwaterloo.ca
Hydroxyl radicals are highly reactive and non-selective, capable of attacking both the aromatic ring and the alkyl side chain of this compound. Reaction with the aromatic ring can lead to the formation of hydroxylated and subsequently ring-opened products. Attack on the chloropropyl side chain could result in hydrogen abstraction, leading to the formation of radical intermediates that can further react to form a variety of degradation products. The rate of these reactions would be dependent on the concentration of hydroxyl radicals in the specific environmental compartment. For instance, ozone-assisted UV photodegradation has been shown to enhance the decomposition of gaseous ethylbenzene (B125841) and chlorobenzene, with hydroxyl radicals playing a key role for the latter. researchgate.net
Hydrolytic and Other Abiotic Transformations
Hydrolysis and sorption are fundamental abiotic processes that determine the fate, mobility, and bioavailability of organic compounds in the environment.
Hydrolysis is the reaction of a substance with water. For this compound, two sites are susceptible to hydrolysis: the chloro-aromatic bond and the chloro-alkyl bond. The hydrolysis of the chlorine atom from the benzene ring is generally slow under typical environmental pH conditions. youtube.com For example, the hydrolysis of chlorobenzene to phenol (B47542) requires high temperatures and pressures, often with catalytic assistance. youtube.comgoogle.com
In contrast, the chlorine on the propyl side chain is an alkyl halide and is more susceptible to nucleophilic substitution by water. This reaction would lead to the formation of 3-(3-chlorophenyl)propan-1-ol (B1600271) and hydrochloric acid. The rate of this hydrolysis reaction is expected to be influenced by pH. While specific kinetic data for this compound is unavailable, studies on similar compounds like kresoxim-methyl (B120586) show rapid degradation in alkaline (pH 9) solutions but relative stability in neutral or acidic environments. uwaterloo.ca Similarly, chlorobenzyl chlorides are known to slowly react with water to form hydrochloric acid. noaa.gov
Sorption to soil and sediment particles is a key process that affects the concentration of a chemical in the aqueous phase and thus its mobility, bioavailability, and susceptibility to other degradation processes. The sorption behavior of this compound will be governed by its hydrophobicity, which is influenced by both the benzene ring and the alkyl chain.
Table 1: Illustrative Sorption Coefficients for Structurally Related Compounds
| Compound | Matrix | Freundlich Adsorption Coefficient (KF) (L/kg) | Organic Carbon-Normalized Sorption Coefficient (KOC) (L/kg) | Reference |
| A transformation product of chlorothalonil | Various soils | 2.3 - 8.1 | 130 - 325 | nih.gov |
| Chlorpyrifos | Soils (mean) | 271 | 8,163 | researchgate.net |
| Chlorpyrifos | Sediments (mean) | 385 | 13,439 | researchgate.net |
This table is for illustrative purposes only, as no direct data for this compound is available.
Characterization of Abiotic Degradation Products
The identification of degradation products is crucial for understanding the complete environmental fate of a compound. Based on the predicted transformation pathways, several abiotic degradation products of this compound can be anticipated.
Photodegradation: Direct photolysis could potentially lead to the cleavage of the C-Cl bond on the aromatic ring, forming 3-propylbenzene radical, or cleavage of the C-Cl bond on the side chain. Indirect photolysis by hydroxyl radicals could result in a variety of hydroxylated derivatives on both the aromatic ring and the alkyl chain, as well as ring-opened products.
Hydrolysis: The primary hydrolysis product is expected to be 3-(3-chlorophenyl)propan-1-ol , resulting from the substitution of the chlorine atom on the propyl chain. Further hydrolysis of the aromatic chlorine, though slower, could eventually lead to 3-phenylpropan-1-ol .
Other Transformations: In anoxic environments, reductive dechlorination, an abiotic process that can be mediated by minerals like iron sulfides, could occur. researchgate.net This would involve the replacement of chlorine atoms with hydrogen, potentially forming 3-propylbenzene .
Recent studies on the transformation of benzyl (B1604629) alcohol by atomic chlorine have identified products such as dichloromethyl benzene, chlorobenzyl alcohols, and benzyl chloride, indicating the complexity of reactions involving chlorinated aromatic compounds. semanticscholar.org The analysis of transformation products of kresoxim-methyl revealed 18 different compounds, highlighting the diverse pathways that can be involved in abiotic degradation. uwaterloo.ca
Future Directions and Unexplored Research Avenues for 1 Chloro 3 3 Chloropropyl Benzene
Integration with Artificial Intelligence and Machine Learning in Synthetic Design
A key area of exploration would be the use of AI to navigate the complex landscape of regioselectivity in the synthesis of polysubstituted benzenes. For a molecule like 1-Chloro-3-(3-chloropropyl)benzene, achieving the desired 1,3-substitution pattern can be challenging. AI algorithms could be designed to predict the directing effects of different functional groups and suggest synthetic strategies to achieve the desired isomer with high selectivity.
Exploration of Novel Catalytic Systems for Sustainable Transformations
The development of sustainable chemical processes is a major goal of modern chemistry. Future research on this compound could focus on the development of novel catalytic systems to transform this molecule in an environmentally friendly manner.
Given the presence of two C-Cl bonds with different reactivities, there is an opportunity to explore selective catalytic transformations. For instance, novel catalysts could be designed to selectively activate the aryl C-Cl bond for cross-coupling reactions, leaving the alkyl C-Cl bond intact for subsequent functionalization, or vice versa. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com Research in this area could focus on developing catalysts based on earth-abundant and non-toxic metals to replace traditional palladium catalysts. nih.gov
Photoredox catalysis is another promising area for sustainable transformations. nih.gov Future studies could investigate the use of visible light and a photocatalyst to activate the C-Cl bonds in this compound for various chemical transformations. This approach offers a greener alternative to traditional methods that often require harsh reaction conditions. nih.gov
Moreover, biocatalysis, which utilizes enzymes to perform chemical reactions, could be explored for the selective functionalization of this compound. mdpi.com Enzymes offer the potential for high selectivity and can operate under mild, aqueous conditions, making them an attractive option for sustainable chemical synthesis. mdpi.com
Advanced Applications in Smart Materials and Nanoscience
The unique structure of this compound, with its reactive handles, makes it a potential building block for the synthesis of novel smart materials and for applications in nanoscience.
One potential application is in the development of functionalized polymers and materials. The chloropropyl group could be used as a linker to attach the molecule to polymer backbones or surfaces, while the chlorobenzene (B131634) moiety could be further functionalized to introduce specific properties, such as fluorescence or conductivity. This could lead to the creation of smart materials that respond to external stimuli, such as light, heat, or chemical analytes.
In the field of nanoscience, this compound could be used to functionalize nanoparticles, such as gold or carbon nanotubes, to tailor their surface properties and enhance their performance in applications like sensing or catalysis. researchgate.net The ability to introduce specific functional groups onto the surface of nanomaterials is crucial for controlling their interactions with their environment. mdpi.com For example, functionalized carbon nanothreads with specific substituent groups are being explored for the creation of well-defined organic nanostructures with designed functionality. carnegiescience.edu
Deeper Mechanistic Understanding Through Advanced Spectroscopic Probes
A thorough understanding of the reaction mechanisms is crucial for optimizing existing chemical transformations and designing new ones. Advanced spectroscopic techniques can provide detailed insights into the transient intermediates and transition states that govern the outcome of a chemical reaction. researchgate.net
Future research on the reactions of this compound could employ in-situ spectroscopic techniques, such as time-resolved infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, to monitor the progress of a reaction in real-time. researchgate.netchemcatbio.orguni-rostock.de This would allow for the direct observation of reactive intermediates and provide valuable information about the reaction kinetics and mechanism. perkinelmer.comyoutube.com
For example, in a catalytic cross-coupling reaction, in-situ spectroscopy could be used to identify the active catalytic species and to study the individual steps of the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net This information would be invaluable for the rational design of more efficient and selective catalysts.
Raman spectroscopy is another powerful tool for studying reaction mechanisms, providing information about molecular vibrations and the structure of chemical compounds. mdpi.com The combination of electrochemical methods with Raman and infrared spectroscopy can yield unique mechanistic insights into chemical reactions at electrode-electrolyte interfaces. youtube.com
Computational Design of Derivatives with Tailored Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired functionalities.
Future research on this compound could leverage computational methods to design derivatives with tailored reactivity and selectivity. For example, density functional theory (DFT) calculations could be used to predict how the introduction of different substituent groups on the benzene (B151609) ring would affect the reactivity of the aryl and alkyl C-Cl bonds. This would allow for the in-silico design of molecules with optimized properties for specific applications.
Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate the structural features of this compound derivatives with their chemical reactivity or biological activity. nih.govnih.gov These models could then be used to screen virtual libraries of compounds and to identify promising candidates for synthesis and experimental testing. youtube.com
The computational design of functional molecules is a rapidly growing field, with applications ranging from drug discovery to materials science. zib.dezib.de By combining computational and experimental approaches, it may be possible to unlock the full potential of this compound and its derivatives in a wide range of scientific and technological applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Chloro-3-(3-chloropropyl)benzene, and how can purity be ensured?
- The compound is typically synthesized via Friedel-Crafts alkylation, where chloropropyl chloride reacts with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification involves fractional distillation under reduced pressure (boiling point: ~220°C at 760 mmHg) and characterization via GC-MS to confirm purity (>99%) . Contaminants like unreacted precursors are minimized using silica gel chromatography.
Q. What are the critical physicochemical properties of this compound for experimental design?
- Key properties include a molecular weight of 154.64 g/mol, density of 1.0 g/cm³, and boiling point of 220.2±9.0°C. Its low water solubility necessitates the use of organic solvents (e.g., toluene, dichloromethane) in reactions. Stability studies indicate no decomposition under inert atmospheres at room temperature for ≤6 months .
Q. How should researchers handle and store this compound safely in laboratory settings?
- Store in airtight, amber glass containers at 2–8°C, away from oxidizers and moisture. Use PPE (gloves, goggles) to avoid skin/eye contact, as it is a mild irritant (GHS07 classification). Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
Advanced Research Questions
Q. What advanced analytical techniques resolve contradictions in reported physicochemical data (e.g., boiling point variations)?
- Discrepancies in boiling points (e.g., 220.2°C vs. 193–220°C in literature) can arise from impurities or measurement conditions. Use differential scanning calorimetry (DSC) for precise melting/boiling point determination and cross-validate with gas chromatography (GC) under standardized pressure conditions .
Q. How does this compound interact with indoor laboratory surfaces, and how does this affect experimental reproducibility?
- Adsorption studies on glass and stainless steel surfaces show that residual compound traces can persist, altering reaction kinetics. Pre-treatment of surfaces with silanizing agents reduces adsorption. Surface-enhanced Raman spectroscopy (SERS) is recommended for nanoscale residue detection .
Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) simulations reveal that the chloropropyl group’s β-carbon is more electrophilic than the α-carbon due to hyperconjugation. Kinetic studies in polar aprotic solvents (e.g., DMF) align with computed activation energies, supporting SN2 mechanisms at the β-position .
Q. How can researchers address discrepancies in toxicity data for this compound across studies?
- Contradictory toxicity profiles (e.g., LD₅₀ variations) may stem from differences in test organisms or exposure durations. Standardize assays using OECD guidelines (e.g., Test No. 423) and employ metabolomics to identify species-specific detoxification pathways .
Methodological Guidelines
- Synthesis Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) to avoid over-alkylation byproducts.
- Data Validation : Cross-reference experimental melting/boiling points with NIST Chemistry WebBook entries to mitigate instrumental errors.
- Contradiction Resolution : Use meta-analysis frameworks to harmonize literature data, prioritizing peer-reviewed studies with full experimental disclosure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
